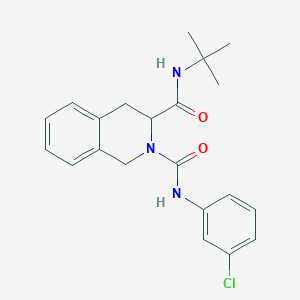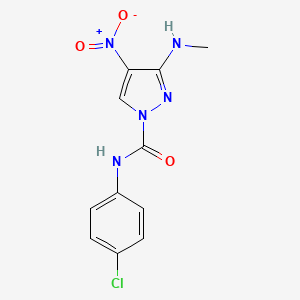![molecular formula C16H28N2O4 B3124548 Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate CAS No. 318949-37-0](/img/structure/B3124548.png)
Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate
描述
Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique properties, making it valuable in fields such as drug discovery, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate typically involves the reaction of cyclohexylamine with 2-morpholinoacetic acid, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the production process, ensuring high purity and consistency of the final product .
化学反应分析
Types of Reactions
Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for halogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression modulation, and metabolic regulation.
相似化合物的比较
Similar Compounds
- Methyl 3-cyclohexyl-2-[(2-piperidinoacetyl)amino]propanoate
- Methyl 3-cyclohexyl-2-[(2-pyrrolidinoacetyl)amino]propanoate
- Methyl 3-cyclohexyl-2-[(2-piperazinoacetyl)amino]propanoate
Uniqueness
Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate stands out due to its morpholino group, which imparts unique steric and electronic properties. This makes it particularly effective in certain chemical reactions and biological interactions compared to its analogs.
属性
IUPAC Name |
methyl 3-cyclohexyl-2-[(2-morpholin-4-ylacetyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-21-16(20)14(11-13-5-3-2-4-6-13)17-15(19)12-18-7-9-22-10-8-18/h13-14H,2-12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUQNWKKNCIUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCCC1)NC(=O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B3124477.png)
![Ethyl 2-(3-oxo-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-piperazinyl)acetate](/img/structure/B3124479.png)
![Ethyl 2-[1-(4-chlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B3124481.png)
![3-[1-(4-fluorobenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B3124482.png)
![3-[1-(3-methoxybenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B3124484.png)
![3-[1-(3-nitrophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B3124487.png)


![2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B3124510.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B3124514.png)
![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbonitrile](/img/structure/B3124516.png)
![5-[(4-methoxyphenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3124518.png)
![5-Methoxybenzo[d][1,2,3]thiadiazole](/img/structure/B3124526.png)
